molecular formula C15H12 B13146572 Propyne, 1,3-diphenyl-

Propyne, 1,3-diphenyl-

Cat. No.: B13146572
M. Wt: 192.25 g/mol
InChI Key: OYWWNXJFQSGJNZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-yne-1,3-diyldibenzene can be synthesized through several methods. One common approach involves the cross-coupling reaction of alkynylalanes with benzylic and aryl bromides under nickel-catalyzed conditions . The reaction typically requires a dry nitrogen atmosphere, nickel chloride (NiCl2(PPh3)2) as the catalyst, and dry diethyl ether as the solvent. The reaction mixture is stirred at room temperature for a specified period to yield the desired product.

Another method involves the direct decarboxylative coupling of α,β-unsaturated carboxylic acids with benzyl boronic acid pinacol ester under copper-catalyzed conditions . This method is operationally convenient and provides excellent selectivity for the desired product.

Industrial Production Methods

Industrial production of prop-1-yne-1,3-diyldibenzene typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and catalyst selection are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Prop-1-yne-1,3-diyldibenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of 1,3-diphenylpropene or 1,3-diphenylpropane.

    Substitution: Introduction of halogen, nitro, or other functional groups on the phenyl rings.

Scientific Research Applications

Prop-1-yne-1,3-diyldibenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of prop-1-yne-1,3-diyldibenzene involves its interaction with molecular targets through its triple bond and phenyl groups. The compound can participate in various chemical reactions, forming intermediates that interact with specific pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical processes.

Comparison with Similar Compounds

Prop-1-yne-1,3-diyldibenzene can be compared with similar compounds such as:

    1,3-diphenylpropene: Similar structure but with a double bond instead of a triple bond.

    1,3-diphenylpropane: Similar structure but with single bonds between carbon atoms.

    1,3-diphenyl-1-propene: An isomer with different positioning of the double bond.

Properties

Molecular Formula

C15H12

Molecular Weight

192.25 g/mol

IUPAC Name

3-phenylprop-1-ynylbenzene

InChI

InChI=1S/C15H12/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-6,8-11H,12H2

InChI Key

OYWWNXJFQSGJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC#CC2=CC=CC=C2

Origin of Product

United States

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